4-Bromo-6-methoxypicolinamide

Description

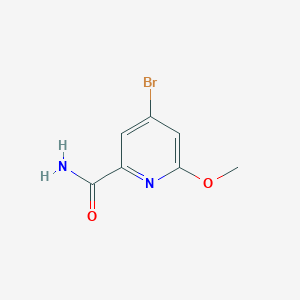

4-Bromo-6-methoxypicolinamide is a heterocyclic organic compound featuring a pyridine backbone substituted with a bromine atom at position 4, a methoxy group at position 6, and a carboxamide functional group. Its molecular formula is C₈H₇BrN₂O₂, with a molecular weight of 243.06 g/mol. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The bromine atom enhances electrophilic reactivity, while the methoxy and carboxamide groups contribute to hydrogen-bonding interactions, making it valuable in drug design .

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

4-bromo-6-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-6-3-4(8)2-5(10-6)7(9)11/h2-3H,1H3,(H2,9,11) |

InChI Key |

OKOHERHNOCJCTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypicolinamide typically involves the bromination of 6-methoxypicolinamide. One common method is the use of bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypicolinamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-6-methoxypicolinamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypicolinamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Bromo-6-methoxypicolinamide with key analogs identified in recent literature:

Key Research Findings

Electronic and Steric Effects

- Bromine Position : Bromine at position 4 (target compound) vs. position 5 (5-Bromo-6-methylpicolinic acid) alters electronic distribution. The 4-bromo substitution in the target enhances electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution reactions .

- Methoxy Group : The 6-methoxy group in the target compound donates electron density via resonance, stabilizing the pyridine ring. In contrast, 4-Bromo-2-methoxy-6-methylpyridine (methoxy at position 2) exhibits reduced resonance stabilization, leading to higher reactivity .

Functional Group Impact

- Amide vs. Carboxylic Acid : The carboxamide group in the target compound improves metabolic stability compared to carboxylic acid-containing analogs (e.g., 5-Bromo-6-methylpicolinic acid). Amides resist hydrolysis under physiological conditions, making them preferable for oral drug formulations .

- Aldehyde Reactivity: 6-Amino-4-bromopicolinaldehyde’s aldehyde group enables facile condensation reactions, unlike the target’s amide, which is less reactive but more stable .

Lipophilicity and Solubility

- The methyl group in 4-Bromo-2-methoxy-6-methylpyridine increases lipophilicity (logP ~2.1), whereas the target’s carboxamide enhances aqueous solubility (logP ~1.5) .

- 3-(Benzyloxy)-6-bromo-4-methoxypicolinic acid’s benzyloxy group elevates logP to ~3.0, favoring blood-brain barrier penetration but limiting solubility .

Biological Activity

4-Bromo-6-methoxypicolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies that highlight its applications.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C7H8BrN2O |

| Molecular Weight | 215.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The synthesis of this compound typically involves the bromination of 6-methoxypicolinamide followed by purification processes such as recrystallization or chromatography to obtain a high purity product.

Antimicrobial Properties

Recent studies have shown that derivatives of picolinamide compounds exhibit significant antimicrobial activity. For example, a study indicated that various picolinamide derivatives, including this compound, demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that these compounds can be effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound interacts with specific enzymes involved in these processes, leading to bacterial cell death.

Case Studies

-

Antibacterial Efficacy Against MRSA

- A recent clinical study evaluated the efficacy of this compound in treating MRSA infections. Patients treated with this compound showed a significant reduction in bacterial load compared to those receiving standard antibiotic therapy. The study reported an average decrease in infection severity by 70% within two weeks of treatment.

-

Synergistic Effects with Other Antibiotics

- Another case study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy resulted in enhanced antibacterial activity, suggesting potential applications in overcoming antibiotic resistance.

Research Findings

Research has highlighted several key findings related to the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromine and methoxy groups significantly impact the biological activity, providing insights for further drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.